5-Chloro-2-methylthiazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDQSQBKHFXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118872-73-4 | |
| Record name | 5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Methylthiazolo 4,5 B Pyridine
Established Synthetic Routes to the Thiazolo[4,5-b]pyridine (B1357651) Core Structure
The construction of the fused thiazolo[4,5-b]pyridine ring system is a central challenge addressed by several distinct synthetic philosophies. These approaches can be broadly categorized by the sequence and manner in which the pyridine (B92270) and thiazole (B1198619) rings are assembled.
Cyclization Reactions from Precursor Pyridines
One of the most common strategies involves the annulation of a thiazole ring onto a pre-existing, suitably functionalized pyridine core. dmed.org.ua This approach leverages the well-developed chemistry of pyridine to install the necessary reactive groups for the subsequent thiazole ring formation. A variety of pyridine precursors can be employed in these intramolecular cyclization reactions.
Key methods include:
From 2-Aminopyridine (B139424) Derivatives: Pyridin-2-amine can be acylated and subsequently treated with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) to form a thioamide. Oxidative cyclization of the thioamide intermediate yields the thiazolo[4,5-b]pyridine core. dmed.org.ua Alternatively, condensation of 2-aminopyridine with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine provides a direct route to 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua
From Pyridylthiourea Derivatives: Substituted pyridylthioureas serve as effective precursors. Cyclization can be induced under various conditions, such as treatment with bromine in acetic acid or using a palladium complex with a base like cesium carbonate, to afford aminothiazolo[4,5-b]pyridine derivatives. dmed.org.ua
From 2-Aminopyridine-3-thiol: This precursor, containing both the amino and thiol groups in the required ortho positions, is highly effective for thiazole ring formation. It can be condensed with various electrophilic reagents, such as aldehydes or acyl chlorides, to construct the fused ring system in a single step. dmed.org.ua
| Precursor Type | Reagents/Conditions | Product Type |
| Pyridin-2-amine | 1. Acyl chloride, 2. P₂S₅, 3. K₃[Fe(CN)₆] | 2-Substituted thiazolo[4,5-b]pyridines |
| 1-(Pyridin-2-yl)thiourea | Br₂, Acetic Acid | 2-Aminothiazolo[4,5-b]pyridines |
| 2-Aminopyridine-3-thiol | Aldehydes, ZnO nanoparticles | 2-Substituted thiazolo[4,5-b]pyridines |
| 3-Iodopyridin-2-amine | CS₂, Secondary Amine, Cu(I) catalyst | 2-Aminothiazolo[4,5-b]pyridines |
Annulation Approaches for Fused Ring System Construction
Contrasting with the above, annulation strategies can also build the pyridine ring onto an existing thiazole or thiazolidine (B150603) scaffold. dmed.org.ua These methods are particularly useful for creating complex substitution patterns on the pyridine portion of the molecule. Multicomponent reactions are a hallmark of this approach, enabling the efficient assembly of the final structure from several simple starting materials.
Examples of this strategy include:
Three-component condensation of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid can be used to construct the pyridine ring, resulting in 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua
Domino reactions involving 2-substituted thiazol-4-ylamines and chromone (B188151) derivatives can yield complex thiazolo[4,5-b]pyridine structures through a conjugate addition and cyclization cascade. dmed.org.ua
The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted for solid-phase synthesis where a thiazole resin is reacted with α-halo ketones under microwave irradiation to form the fused thiazolopyridine system. nih.gov
One-Step Preparations from Chloronitropyridines or Aminopyridine Derivatives
Direct, one-step preparations offer significant advantages in terms of efficiency and atom economy. A notable method involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea. researchgate.net This convergent approach allows for the formation of the thiazolo[5,4-b]pyridine (B1319707) ring system, and the principle can be extended to other isomers. The reaction proceeds via an initial nucleophilic aromatic substitution of the chloride by the sulfur of the thioamide, followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbon bearing the nitro group, leading to its displacement and ring closure.
A related two-stage method begins with the interaction of 2-chloro-3,5-dinitropyridine (B146277) with a thiol. The resulting sulfide (B99878) intermediate can then be induced to cyclize via heating with a base, forming a fused thiazolo[4,5-b]pyridine derivative. dmed.org.ua
Dedicated Synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine (Compound 35q)
The synthesis of the specifically substituted target compound, this compound, can be achieved through a tailored intramolecular cyclization strategy.
Procedural Details Utilizing N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide
The synthesis of this compound is accomplished via an intramolecular C-S bond formation from the precursor N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide. This transformation is a type of intramolecular Ullmann condensation or a related palladium-catalyzed cyclization, which are standard methods for constructing sulfur-containing heterocycles.
The general procedure involves the following steps:
The precursor, N-(6-chloro-3-iodopyridin-2-yl)ethanethioamide, is dissolved in an inert, high-boiling aprotic polar solvent such as DMF, DMSO, or dioxane.
A copper(I) salt, typically copper(I) iodide (CuI), is added as the catalyst. In some cases, a palladium catalyst may be used.
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to facilitate the reaction.
The reaction mixture is heated, often to temperatures between 80-150 °C, until the starting material is consumed. The progress is monitored by techniques like Thin Layer Chromatography (TLC).
Upon completion, the reaction is worked up by cooling, filtering the inorganic salts, and extracting the product into an organic solvent. The final compound is purified using column chromatography.
This reaction pathway is supported by similar copper-catalyzed cyclizations of halo-aminopyridines to form the thiazolo[4,5-b]pyridine core. dmed.org.ua
Optimizations in Reaction Conditions for Target Compound Formation
The efficiency and yield of the intramolecular cyclization to form this compound are highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for developing a robust synthetic protocol. Key variables that are typically screened include the choice of catalyst, base, solvent, and temperature.
The goal of optimization is to maximize the yield of the desired product while minimizing reaction time and the formation of side products, such as those from intermolecular reactions or decomposition.
| Parameter | Variables for Optimization | Rationale |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice of metal and its oxidation state can significantly impact catalytic activity and reaction rate. |
| Ligand | L-proline, DMEDA (for Cu); Xantphos, SPhos (for Pd) | Ligands can stabilize the metal catalyst, improve solubility, and accelerate the rate-limiting steps of the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaH | The strength and solubility of the base are critical for the deprotonation step and can influence the overall reaction kinetics. |
| Solvent | DMF, DMSO, Dioxane, Toluene | The solvent's polarity and boiling point affect the solubility of reagents and the accessible temperature range, influencing reaction rates. |
| Temperature | 80 °C to 150 °C | Higher temperatures generally increase reaction rates but can also lead to thermal decomposition or side reactions. |
| Atmosphere | Air, Nitrogen, Argon | For air-sensitive catalysts like palladium(0) species, an inert atmosphere is required to prevent oxidation and deactivation. |
Derivatization and Functionalization of the Thiazolo[4,5-b]pyridine Scaffold Relevant to this compound
The synthetic utility of this compound is significantly enhanced by the reactivity of its core structure and substituents. The strategic derivatization and functionalization of this scaffold are pivotal for generating a diverse range of analogs for various research applications. Key transformations include reactions at the halogenated pyridine ring, the sulfur atom of the thiazole moiety, and the methyl group.
Nucleophilic Substitution Reactions on Halogenated Thiazolopyridines
The chlorine atom at the 5-position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups onto the thiazolopyridine core. The electron-withdrawing nature of the pyridine nitrogen and the fused thiazole ring facilitates the displacement of the chloride ion by various nucleophiles. Common nucleophilic substitution reactions involve the replacement of the chlorine atom with amines or thiols, enabling the synthesis of diverse derivatives. Such reactions are fundamental in medicinal chemistry for building libraries of compounds with varied electronic and steric properties. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Aniline, Piperidine | 5-Amino-2-methylthiazolo[4,5-b]pyridine derivatives |
| Thiol | Thiophenol | 5-Thio-2-methylthiazolo[4,5-b]pyridine derivatives |
Oxidative Transformations of Sulfur-containing Moieties
The sulfur atom within the thiazole ring of this compound is a key site for oxidative transformations. This reaction allows for the modulation of the electronic properties and potential biological activity of the molecule. The thiazole moiety's sulfur can be oxidized, typically to a sulfoxide, using common oxidizing agents. nih.gov This transformation introduces a polar sulfinyl group, which can alter the compound's solubility, and metabolic stability, and introduce new hydrogen bonding capabilities.
Table 2: Oxidative Transformation of the Thiazole Sulfur
| Reactant | Oxidizing Agent | Product |
|---|
Reductive Alterations of Halogen Groups
The chloro substituent on the pyridine ring can be removed through reductive dehalogenation. This process is a valuable tool for accessing the parent 2-methylthiazolo[4,5-b]pyridine scaffold or for use in synthetic strategies where the chlorine is a temporary directing group. Catalytic hydrogenation is a common method for achieving this transformation, where the C-Cl bond is cleaved and replaced with a C-H bond.
Table 3: Reductive Dehalogenation
| Reactant | Reagents/Conditions | Product |
|---|
Functional Group Interconversions for Analog Generation
Beyond direct substitution or removal of the chlorine atom, functional group interconversions (FGI) on the products of initial reactions provide a pathway to a vast array of analogs. For instance, if an amino group is introduced via nucleophilic substitution, it can be further acylated, alkylated, or converted into other nitrogen-containing functionalities. Similarly, the methyl group on the thiazole ring can be a handle for further chemical modification, although this is often more challenging. These multi-step synthetic sequences are crucial for exploring structure-activity relationships.
Table 4: Examples of Functional Group Interconversions
| Starting Material | Reagent | Transformation | Resulting Analog Class |
|---|---|---|---|
| 5-Amino-2-methylthiazolo[4,5-b]pyridine | Acetyl Chloride | Acylation | N-(2-methylthiazolo[4,5-b]pyridin-5-yl)acetamide |
| 5-Amino-2-methylthiazolo[4,5-b]pyridine | Benzaldehyde, NaBH₄ | Reductive Amination | 5-(Benzylamino)-2-methylthiazolo[4,5-b]pyridine |
Application of Green Chemistry Principles in Synthesis (e.g., use of sabinene (B1680474), microwave activation)
Modern synthetic strategies for heterocyclic compounds increasingly incorporate the principles of green chemistry to minimize environmental impact. semanticscholar.org For the synthesis of thiazolo[4,5-b]pyridines, this includes the use of biomass-derived solvents and energy-efficient reaction conditions. mdpi.com
Sabinene, a natural bicyclic monoterpene, has been identified as an effective green solvent for the synthesis of thiazolo[5,4-b]pyridine heterocycles. semanticscholar.orgmdpi.com Derived from biomass, sabinene is non-toxic and can be recycled, offering a sustainable alternative to conventional petroleum-based solvents. mdpi.comresearchgate.net Its application has been demonstrated in the synthesis of related thiazolopyridines, showing satisfactory yields. mdpi.comresearchgate.net
Microwave activation is another key green chemistry tool that has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines and thiazoles. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and improve regioselectivity compared to conventional heating methods. nih.govnih.gov The combination of a green solvent like sabinene with microwave activation presents a highly efficient and environmentally benign approach for the synthesis of thiazolo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net This method avoids the need for organic solvents in some purification steps and often results in fewer by-products. mdpi.com
Table 5: Comparison of Conventional vs. Green Synthetic Methods for Thiazolopyridine Synthesis
| Parameter | Conventional Method (e.g., Reflux in Toluene) | Green Method (e.g., Microwave in Sabinene) |
|---|---|---|
| Solvent | Petroleum-based (e.g., Toluene, DMF) | Biomass-derived, recyclable (Sabinene) mdpi.com |
| Energy Source | Thermal Heating (Oil Bath) | Microwave Irradiation nih.gov |
| Reaction Time | Hours to days beilstein-journals.org | Minutes to a few hours nih.govmdpi.com |
| Yield | Moderate to good | Often improved nih.gov |
| Environmental Impact | Higher (VOCs, non-renewable resources) | Lower (biodegradable solvent, energy efficient) semanticscholar.org |
Analytical and Spectroscopic Characterization of 5 Chloro 2 Methylthiazolo 4,5 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the core structure and the position of various substituents.
For the parent compound, This compound , the ¹H NMR spectrum is expected to show a singlet for the methyl (CH₃) group protons, typically in the range of δ 2.5-2.8 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dependent on their positions relative to the nitrogen atom and the chloro substituent. The ¹³C NMR spectrum would correspondingly show signals for the methyl carbon, the two aromatic CH carbons, and the five quaternary carbons of the fused ring system, including the characteristic C=N and C-S carbons of the thiazole (B1198619) ring.
Detailed spectroscopic data is available for derivatives such as the 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-ones. For instance, in the ¹H NMR spectrum of 7-(4-chlorophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one, the methyl protons appear as a singlet at δ 2.49 ppm. The pyridine ring proton (H-6) is observed as a singlet at δ 7.22 ppm, while the protons of the 4-chlorophenyl group appear as doublets at δ 7.63 and 7.79 ppm. A broad singlet corresponding to the NH proton is also observed at δ 12.65 ppm. mdpi.com The ¹³C NMR spectrum for this derivative shows the methyl carbon at δ 20.0 ppm and the various aromatic and heterocyclic carbons at their expected downfield positions. mdpi.com
The specific chemical shifts for a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives are presented below, illustrating the electronic effects of different substituents on the phenyl ring.
¹H NMR Spectroscopic Data for 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives (in DMSO-d₆) mdpi.com
| Substituent (Aryl Group) | δ CH₃ (s, 3H) | δ H-6 (s, 1H) | δ Aryl-H (m) | δ NH (s, 1H) |
|---|---|---|---|---|
| 4-Methoxyphenyl | 2.47 | 7.15 | 7.10 (d), 7.59 (d) | 12.55 |
| 4-Fluorophenyl | 2.48 | 7.18 | 7.38 (t), 7.68 (dd) | 12.55 |
| 4-Chlorophenyl | 2.49 | 7.22 | 7.63 (d), 7.79 (d) | 12.65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique used to determine the molecular weight and confirm the elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For This compound (molecular formula C₇H₅ClN₂S), the calculated monoisotopic mass is 183.9862 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 184. A characteristic isotopic pattern would also be observed due to the presence of chlorine, with an [M+2]⁺ peak at m/z ≈ 186 having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern provides further structural confirmation. The fused thiazolo[4,5-b]pyridine (B1357651) core is relatively stable, but fragmentation could occur through the loss of the methyl group (a radical, ·CH₃) or the chlorine atom (a radical, ·Cl). Subsequent fragmentation would likely involve the cleavage of the heterocyclic rings.
For various thiazolo[4,5-b]pyridine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically show the protonated molecule [M+H]⁺. For example, the ESI-MS data for several 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-one derivatives consistently show the expected [M+H]⁺ ion, confirming their respective molecular weights. mdpi.com
ESI-MS Data for 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives mdpi.com
| Substituent (Aryl Group) | Molecular Formula | Calculated MW | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-Methoxyphenyl | C₁₄H₁₂N₂O₂S | 272.32 | 273 |
| 4-Fluorophenyl | C₁₃H₉FN₂OS | 260.29 | 261 |
| 4-Chlorophenyl | C₁₃H₉ClN₂OS | 276.74 | 277 |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for verifying the empirical and molecular formula of a newly synthesized substance. The experimental percentages are compared against the theoretically calculated values to confirm the compound's purity and composition.
For This compound (C₇H₅ClN₂S), the theoretical elemental composition is:
Carbon (C): 45.53%
Hydrogen (H): 2.73%
Chlorine (Cl): 19.20%
Nitrogen (N): 15.17%
Sulfur (S): 17.37%
Experimental data from the synthesis of thiazolo[4,5-b]pyridine derivatives demonstrates the utility of this method. The close correlation between the calculated and found percentages provides strong evidence for the successful synthesis of the target structures. mdpi.com
Elemental Analysis Data for 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives mdpi.com
| Substituent (Aryl Group) | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 4-Methoxyphenyl | C₁₄H₁₂N₂O₂S | C | 61.75 | 61.62 |
| H | 4.44 | 4.34 | ||
| N | 10.29 | 10.38 | ||
| 4-Fluorophenyl | C₁₃H₉FN₂OS | C | 59.99 | 60.09 |
| H | 3.49 | 3.32 | ||
| N | 10.76 | 10.68 | ||
| 4-Chlorophenyl | C₁₃H₉ClN₂OS | C | 56.42 | 56.30 |
| H | 3.28 | 3.34 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of This compound is expected to exhibit several characteristic absorption bands. These include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system are expected in the 1500-1650 cm⁻¹ range.
C-Cl stretching: The absorption band for the carbon-chlorine bond is typically found in the fingerprint region, between 550 and 750 cm⁻¹.
C-S stretching: The carbon-sulfur bond vibration of the thiazole ring generally appears as a weaker band in the 600-700 cm⁻¹ region.
For related thiazolo[5,4-b]pyridine (B1319707) derivatives, characteristic IR absorption bands have been reported, such as those for N-H stretching (around 3288 cm⁻¹), C=N/C=C stretching (around 1586 cm⁻¹), and sulfonamide groups (S=O stretching around 1341 and 1154 cm⁻¹), which are consistent with their proposed structures. nih.gov
Computational Chemistry Approaches to 5 Chloro 2 Methylthiazolo 4,5 B Pyridine and Its Analogs
Quantum Mechanical Studies
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity, stability, and spectroscopic signatures.
The electronic structure of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.
For thiazolo[4,5-b]pyridine (B1357651) analogs and other heterocyclic compounds, DFT calculations are routinely used to determine these parameters. mdpi.commdpi.com Analysis of the HOMO-LUMO distribution reveals the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for predicting how the molecule will interact with other chemical species. mdpi.com The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. While specific DFT studies on 5-Chloro-2-methylthiazolo[4,5-b]pyridine are not extensively published, the methodologies are well-established for similar structures. mdpi.comresearchgate.net
Table 1: Representative Data from Quantum Mechanical Calculations for Heterocyclic Compounds
| Calculated Parameter | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability. |
| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 3 to 5 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Chemical Hardness (η) | 1.5 to 2.5 eV | Measures resistance to change in electron distribution. |
| Dipole Moment | 1 to 5 Debye | Indicates overall polarity of the molecule. |
This table presents typical values derived from DFT calculations for related heterocyclic systems to illustrate the outputs of electronic structure analysis.
Quantum mechanical calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis), including absorption maxima (λmax) and oscillator strengths. researchgate.netresearchgate.net Such calculations can explain observed spectral shifts in different solvents by modeling the solvent effects, often using models like the Polarizable Continuum Model (PCM). researchgate.net
Furthermore, DFT methods can accurately calculate vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectra with experimental results, researchers can achieve unambiguous assignment of vibrational modes and NMR signals, providing strong evidence for the proposed molecular structure. mdpi.comresearchgate.net This correlative approach is a cornerstone of modern structural elucidation. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation studies bridge the gap between the chemical structure of a compound and its biological activity. These methods predict how a ligand, such as a thiazolo[4,5-b]pyridine derivative, might bind to a biological macromolecule, like a protein or DNA, and what the consequences of this binding might be.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method has been widely applied to analogs of this compound to explore their therapeutic potential.
Studies have shown that thiazolo[5,4-b]pyridine (B1319707) derivatives, which are isomers of the title compound, can fit effectively into the ATP binding pocket of kinases like PI3Kα. nih.govresearchgate.net The docking poses revealed key hydrogen bond interactions with hinge region residues, such as Val851, which are crucial for inhibitory activity. nih.gov Similarly, other thiazolo[4,5-b]pyridine analogs have been docked against bacterial enzymes like DNA gyrase and MurB, suggesting a potential mechanism for their antimicrobial effects. researchgate.netmdpi.comresearchgate.net Docking studies have also explored the interaction of this scaffold with DNA itself, with results indicating that some derivatives may bind via intercalation. actascientific.com In anti-inflammatory research, derivatives have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to preselect compounds for in vitro testing. nih.govresearchgate.net
Table 2: Examples of Molecular Docking Studies on Thiazolo[4,5-b]pyridine Analogs
| Compound/Analog Scaffold | Biological Target | Key Findings/Interactions | Potential Application |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivatives | PI3Kα Kinase | Hydrogen bonding with Val851 in the ATP binding pocket. nih.gov | Anticancer nih.gov |
| Thiazolo[4,5-b]pyridin-5-ones | Bacterial MurB Enzyme | Predicted involvement in MurB inhibition. researchgate.net | Antibacterial researchgate.net |
| Thiazolo[4,5-b]pyridine derivative | DNA (PDB: 1BNA) | Binding energy of -5.02 kcal/mol, suggesting an intercalative binding mode. actascientific.com | Anticancer actascientific.com |
| 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | COX-2 | Compounds preselected for anti-inflammatory screening based on docking scores. nih.govresearchgate.net | Anti-inflammatory nih.govresearchgate.net |
The insights from molecular docking provide a static snapshot that helps elucidate the mechanism of action at a molecular level. For instance, by binding to the ATP pocket of PI3K, a thiazolo[5,4-b]pyridine inhibitor physically blocks the enzyme from accessing its natural substrate, thereby inhibiting the downstream signaling pathways that contribute to cell growth and survival. This competitive inhibition is a common mechanism for kinase inhibitors.
Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the ligand-receptor complex over time. A recent study on thiazolo[3,2-a]pyridine derivatives, a related scaffold, used MD simulations to confirm the stability of the docked pose within the active site of the α-amylase enzyme. nih.gov The simulation showed that the complex stabilized after a certain period, and analysis of root-mean-square fluctuation (RMSF) identified the specific amino acid residues that maintained stable interactions with the ligand throughout the simulation. nih.gov Such studies provide a more realistic and dynamic picture of the binding event, strengthening the proposed mechanistic hypothesis.
Structure-Property Relationship (SPR) Theoretical Models (e.g., substituent effects on electronic properties)
Theoretical models are crucial for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR). These models aim to correlate changes in a molecule's structure with its physicochemical properties or biological activity. For the thiazolo[4,5-b]pyridine scaffold, computational methods can quantify how different substituents affect its electronic properties.
For example, the presence of the electron-withdrawing chlorine atom at the 5-position and the electron-donating methyl group at the 2-position in this compound significantly influences its electronic and steric profile, which in turn affects its pharmacological activity. QSAR studies on related 3H-thiazolo[4,5-b]pyridin-2-one derivatives have been performed to build predictive models for their antioxidant activity. dmed.org.ua These studies use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to create a mathematical model that can predict the activity of new, unsynthesized compounds. dmed.org.ua
Furthermore, structure-activity relationship (SAR) studies, often guided by computational analysis, explore how modifying different positions on the scaffold impacts target binding. For the isomeric thiazolo[5,4-b]pyridine scaffold, it has been shown that functionalization at different positions can target the ATP-binding sites of various kinases, including PI3K, ITK, and c-KIT. nih.gov DFT calculations can support these findings by quantifying how substituents alter the electron density at key atoms involved in binding, such as the pyridine (B92270) nitrogen, providing a theoretical basis for the observed SAR. mdpi.com
Preclinical Biological Activity and Mechanistic Investigations of 5 Chloro 2 Methylthiazolo 4,5 B Pyridine Derivatives
Antimicrobial Efficacy Assessments
The antimicrobial potential of thiazolo[4,5-b]pyridine (B1357651) derivatives has been investigated against a variety of pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases.
In Vitro Evaluation Against Microorganisms
A number of studies have demonstrated the in vitro antimicrobial activity of thiazolo[4,5-b]pyridine derivatives. For instance, newly synthesized thiazolo[4,5-b]pyridin-5-ones have shown moderate antibacterial activity. researchgate.net One particular compound, 4p , exhibited the best activity with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in the range of 0.12–0.47 mg/mL and 0.23–0.94 mg/mL, respectively. researchgate.net Notably, compounds 4g , 4n , and 4p were also tested against resistant strains like MRSA, P. aeruginosa, and E. coli, showing greater inhibition potential than ampicillin. researchgate.net Furthermore, some of these compounds demonstrated an ability to inhibit biofilm formation. researchgate.net In another study, certain thiazolo[4,5-b]pyridine derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts. nih.gov
The antifungal activity of these derivatives has also been a subject of investigation. One study found that compound 4i displayed the best antifungal activity, with an MIC at 0.12–0.47 mg/mL and a Minimum Fungicidal Concentration (MFC) at 0.23–0.94 mg/mL. researchgate.net
Interactive Data Table: In Vitro Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound | Microorganism | MIC (mg/mL) | MBC/MFC (mg/mL) | Source |
| 4p | Bacteria | 0.12-0.47 | 0.23-0.94 | researchgate.net |
| 4i | Fungi | 0.12-0.47 | 0.23-0.94 | researchgate.net |
Anti-inflammatory Response Studies
Chronic inflammation is a key factor in the pathology of numerous diseases. Consequently, the development of novel anti-inflammatory agents is a significant research focus. Thiazolo[4,5-b]pyridine derivatives have shown promise in this area through both in vitro assays and computational modeling.
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of thiazolo[4,5-b]pyridine derivatives has been assessed using various in vitro methods. One common assay is the inhibition of protein denaturation. In this assay, the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin, is measured. This is relevant because protein denaturation is a contributing factor to inflammatory processes. nih.gov Studies on thiazole-based hydrazide derivatives, which share structural similarities, have shown that these compounds can effectively inhibit protein denaturation, with some exhibiting better activity than the standard drug, diclofenac (B195802) sodium. nih.gov For example, a compound designated as 5l , featuring a 4-hydroxy-3-methoxyphenyl group, demonstrated the highest inhibition among the synthesized compounds in one study. nih.gov
Interactive Data Table: In Vitro Anti-inflammatory Activity of Thiazole-Based Hydrazide Derivatives
| Compound | Assay | IC50 (µg/mL) | Source |
| 5j | Protein Denaturation Inhibition | Better than Diclofenac Sodium | nih.gov |
| 5k | Protein Denaturation Inhibition | Better than Diclofenac Sodium | nih.gov |
| 5l | Protein Denaturation Inhibition | 46.29 | nih.gov |
Computational Insights into Anti-inflammatory Mechanisms (e.g., COX-2 binding affinity)
Molecular docking studies have provided valuable insights into the potential anti-inflammatory mechanisms of thiazolo[4,5-b]pyridine derivatives. These studies often focus on the interaction of these compounds with cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. The goal is to predict the binding affinity and interaction patterns of the compounds within the active site of the enzyme.
Several studies have performed molecular docking of thiazolo[4,5-b]pyridine derivatives with the COX-2 enzyme. nih.govresearchgate.net These computational analyses help in preselecting compounds for further in vitro and in vivo testing. nih.gov The docking results can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the amino acid residues in the COX-2 active site. For instance, a study on 3Н-thiazolo[4,5-b]pyridin-2-one derivatives used flexible docking simulations to explore their interactions with COX-1 and COX-2, suggesting a possible mechanism for their observed anti-inflammatory effects. dmed.org.ua
Interactive Data Table: Computational Docking of Thiazolo[4,5-b]pyridine Derivatives with COX-2
| Compound | Target | Key Interactions | Finding | Source |
| (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) | COX-2 | Not specified | Preselected for in vitro testing | nih.govresearchgate.net |
| (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (6) | COX-2 | Not specified | Preselected for in vitro testing | nih.gov |
Anticancer and Antiproliferative Potential
The search for novel anticancer agents is a cornerstone of cancer research. Thiazolo[4,5-b]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as a scaffold for the development of new anticancer drugs.
In Vitro Cytotoxicity Against Tumor Cell Lines
The antiproliferative activity of thiazolo[4,5-b]pyridine derivatives has been evaluated against a range of human cancer cell lines. In one study, derivatives of thiazolo[5,4-b]pyridine (B1319707) were assessed for their effects on c-KIT dependent cancer cells, such as GIST-T1. nih.gov The antiproliferative activities of compounds 6r , 6s , 7c , and 7h on GIST-T1 cancer cells were found to be comparable or slightly higher than that of imatinib (B729), a known c-KIT inhibitor. nih.gov Another derivative, 6r , also showed significant antiproliferative activity against HMC1.2 cells, which harbor c-KIT mutations. nih.gov
Furthermore, the cytotoxic effects of various thiazolo[5,4-b]pyridine derivatives have been tested on other human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast). The results from these studies indicated that these compounds exhibited significant cytotoxicity. A novel thiazolopyridine, AV25R , was found to significantly reduce the proliferation of the B-ALL cell line RS4;11. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Thiazolo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Parameter | Value (µM) | Source |
| 6r | GIST-T1 | GI50 | Comparable to Imatinib (0.02) | nih.gov |
| 6s | GIST-T1 | GI50 | Comparable to Imatinib (0.02) | nih.gov |
| 7c | GIST-T1 | GI50 | Comparable to Imatinib (0.02) | nih.gov |
| 7h | GIST-T1 | GI50 | Comparable to Imatinib (0.02) | nih.gov |
| 6r | HMC1.2 | GI50 | 1.15 | nih.gov |
| AV25R | RS4;11 | - | Significant reduction at 1, 5, and 10 | nih.gov |
Investigation of Molecular Targets and Pathways in Cancer
The anticancer potential of thiazolo[4,5-b]pyridine derivatives is underpinned by their interaction with crucial cellular targets and pathways, primarily through mechanisms of enzyme inhibition and direct interaction with DNA.
One of the key mechanisms identified is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival. Thiazolo[5,4-b]pyridine analogues, which are structural isomers of the [4,5-b] series, have been identified as potent PI3K inhibitors. nih.gov Molecular docking studies suggest that these compounds fit effectively into the ATP-binding pocket of PI3Kα, a key isoform of the enzyme. nih.gov This inhibition disrupts downstream signaling, leading to reduced cancer cell proliferation and increased apoptosis.
In addition to enzyme inhibition, direct interaction with genetic material represents another significant anticancer mechanism for this class of compounds. Research on a synthesized 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative demonstrated its ability to bind to calf thymus DNA (CT-DNA). nih.gov Through UV-Vis absorption titration and viscosity measurements, the binding was characterized as intercalative, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The intrinsic binding constant (Kb) for this interaction was determined to be substantial, indicating a strong affinity for DNA. nih.gov
Enzyme Inhibition Profiles
Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their ability to inhibit a wide range of enzymes, demonstrating their potential as specific or broad-spectrum therapeutic agents.
Kinases are a major class of enzymes targeted by thiazolo[4,5-b]pyridine derivatives due to their central role in cell signaling and disease progression.
PI3Kα: As mentioned, the thiazolo[5,4-b]pyridine scaffold is a potent inhibitor of phosphoinositide 3-kinase (PI3K). nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues demonstrated potent PI3K inhibitory activity. A representative compound, 19a , exhibited an IC₅₀ value of 3.6 nM against PI3Kα. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of a sulfonamide group for this activity, with derivatives like 19b (2-chloro-4-fluorophenyl sulfonamide) and 19c (5-chlorothiophene-2-sulfonamide) also showing nanomolar IC₅₀ values. nih.gov Docking analysis confirmed that the heterocyclic core binds to the kinase hinge region, forming key hydrogen bonds. nih.gov
DYRK1A and GSK3α/β: While direct inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) and Glycogen Synthase Kinase-3 (GSK3) by thiazolo[4,5-b]pyridine derivatives is not extensively documented, research on closely related scaffolds is notable. Fused tricyclic systems such as thiazolo[5,4-f]quinazolines have emerged as highly potent DYRK1A inhibitors, with some compounds displaying IC₅₀ values in the single-digit nanomolar or even subnanomolar range. researchgate.netnih.govmdpi.comresearchgate.net Similarly, other related pyridine-fused heterocycles, like 5-Aryl-pyrazolo[3,4-b]pyridines, have been identified as potent inhibitors of GSK-3. nih.govresearchgate.net These findings suggest that the broader thiazolopyridine framework is a viable starting point for developing inhibitors against these kinases.
Other Kinases: The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop inhibitors for various other kinases, including c-KIT, ITK, BCR-ABL, RAF, and VEGFR2, underscoring its versatility as a "privileged structure" in kinase inhibitor design. nih.gov For instance, novel thiazolo[5,4-b]pyridine derivatives have been synthesized to act as potent EGFR-TK inhibitors, targeting mutations that confer resistance in non-small cell lung cancer. nih.gov
| Compound/Series | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 19a (thiazolo[5,4-b]pyridine derivative) | PI3Kα | 3.6 nM | nih.gov |
| Compound 19a (thiazolo[5,4-b]pyridine derivative) | PI3Kγ | Nanomolar range | nih.gov |
| Compound 19a (thiazolo[5,4-b]pyridine derivative) | PI3Kδ | Nanomolar range | nih.gov |
| Thiazolo[5,4-f]quinazoline derivatives (e.g., 7i, 8i, 9i) | DYRK1A | 40-50 nM | mdpi.comresearchgate.net |
| Compound 10k (thiazolo[5,4-b]pyridine derivative) | EGFR-TK (HCC827 cells) | 0.010 µM | nih.gov |
In an effort to develop multi-target agents for complex inflammatory diseases, derivatives of the thiazolopyridine scaffold have been designed as dual inhibitors. Specifically, novel derivatives of diflapolin (B1670557) incorporating a thiazolo[5,4-b]pyridine core have been synthesized and evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). The strategic introduction of the nitrogen-containing thiazolopyridine scaffold was intended to improve physicochemical properties like solubility while maintaining potent enzyme inhibition. One compound, 46a , which combined a thiazolo[5,4-b]pyridine core with other structural modifications, successfully enhanced solubility and FLAP antagonism while preserving sEH inhibition. nih.gov
The therapeutic potential of thiazolo[4,5-b]pyridine derivatives extends to other enzyme classes beyond kinases.
DNA Gyrase B: The thiazolo[5,4-b]pyridine scaffold has been identified as a DNA gyrase B inhibitor, suggesting potential applications as antibacterial agents. nih.gov
Glucokinase (GK): Certain thiazolo[4,5-b]pyridine derivatives have been found to act as glucokinase activators. nih.govresearchgate.net By activating this enzyme, which plays a crucial role in glucose sensing and metabolism in the pancreas and liver, these compounds have the potential to lower blood glucose levels, making them of interest for the treatment of type 2 diabetes. researchgate.netresearchgate.netscienceopen.com
Acyl-ACP Thioesterase: Thiazolo[4,5-b]pyridine has been identified as a potent inhibitor of acyl-ACP thioesterase, an enzyme involved in fatty acid biosynthesis. This has led to the development of 2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-b]pyridine derivatives as potential herbicides. beilstein-journals.org
Insulysin and STAT3 Transcription Factor: Based on the reviewed scientific literature, there is currently no specific information available regarding the activity of 5-Chloro-2-methylthiazolo[4,5-b]pyridine derivatives as inhibitors of insulysin or the STAT3 transcription factor.
Antioxidant Activity Investigations
Several studies have focused on the synthesis and evaluation of the antioxidant properties of novel thiazolo[4,5-b]pyridine derivatives. researchgate.netderpharmachemica.com The antioxidant capacity of these synthesized compounds is typically evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. A range of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have been shown to possess significant radical scavenging effects, indicating their potential to mitigate oxidative stress, which is implicated in numerous disease pathologies. nih.gov
Receptor Ligand Interaction Studies
Thiazolo[4,5-b]pyridine derivatives have also been developed as ligands for G-protein coupled receptors (GPCRs), which are important drug targets.
S1P1/S1P5 Agonists: The thiazolo[5,4-b]pyridine scaffold has been successfully optimized to create potent agonists for the sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5). nih.gov One such derivative, AMG 369 , emerged as a potent dual S1P1/S1P5 agonist with limited activity at the related S1P3 receptor. researchgate.net Agonism at the S1P1 receptor is a key mechanism for immunomodulation, as it leads to the sequestration of lymphocytes in lymph nodes. researchgate.net
H3 Receptor Antagonists: Derivatives of thiazolopyridine have been investigated as antagonists of the histamine (B1213489) H3 receptor. nih.govresearchgate.netresearchgate.net This receptor acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. nih.gov Antagonism of the H3 receptor is a therapeutic strategy for treating various CNS disorders. Studies have explored isomers such as 2-(4-propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine and 2-(4-propyl-piperazin-1-yl)thiazolo[5,4-c]pyridine as potential H3 receptor antagonists. nih.gov
Comparative Biological Profiling with Analogous Scaffolds
The therapeutic potential of derivatives based on the this compound scaffold is often evaluated in the context of other structurally similar compounds and established therapeutic agents. These comparative studies are crucial for understanding the structure-activity relationships (SAR) and for identifying derivatives with superior efficacy and selectivity. Research in this area has benchmarked thiazolopyridine derivatives against various analogous heterocyclic scaffolds and existing drugs, revealing important insights into their biological activity.
One area of significant investigation has been in the development of kinase inhibitors. For instance, derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have been synthesized and evaluated as inhibitors of the c-KIT kinase, a target in certain types of cancer. In these studies, a specific derivative, compound 6r , demonstrated potent inhibitory activity. When compared with the established c-KIT inhibitors imatinib and sunitinib, compound 6r showed higher enzymatic and anti-proliferative activities than imatinib. nih.gov Notably, it exhibited an 8.0-fold greater enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov
The following table summarizes the comparative activity of this thiazolo[5,4-b]pyridine derivative against established kinase inhibitors.
| Compound/Drug | Target | IC50 / GI50 (µM) | Cell Line | Fold Improvement vs. Imatinib |
| Derivative 6r | c-KIT V560G/D816V (enzymatic) | 4.77 | - | 8.0x |
| Derivative 6r | HMC1.2 (anti-proliferative) | 1.15 | HMC1.2 | 23.6x |
| Imatinib | c-KIT V560G/D816V (enzymatic) | ~38.16 | - | - |
| Imatinib | HMC1.2 (anti-proliferative) | ~27.14 | HMC1.2 | - |
In the realm of antimicrobial research, derivatives of the thiazolo[4,5-b]pyridine scaffold have been assessed for their efficacy against pathogenic bacteria. A study focusing on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones identified a particularly active compound, 3g . This derivative displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com Its activity was benchmarked against ciprofloxacin, a widely used broad-spectrum antibiotic.
The comparative minimum inhibitory concentrations (MIC) are presented in the table below.
| Compound/Drug | Organism | MIC (µM) |
| Derivative 3g | Pseudomonas aeruginosa | 0.21 |
| Derivative 3g | Escherichia coli | 0.21 |
| Ciprofloxacin | Pseudomonas aeruginosa | Not Reported |
| Ciprofloxacin | Escherichia coli | Not Reported |
Furthermore, the thiazolo[4,5-b]pyridine scaffold has been compared to other heterocyclic systems in the context of anticancer activity. For example, studies on pyrazolo[3,4-b]pyridine derivatives, which are analogous heterocyclic scaffolds, have identified compounds with potent anti-proliferative effects. Compounds 5a and 5b from this class exhibited significant growth inhibitory activity against several cancer cell lines. semanticscholar.org Their potency was notably higher than the standard chemotherapy agent erlotinib (B232) against the HepG-2 cancer cell line. semanticscholar.org These compounds were also found to be potent inhibitors of the c-Met kinase, with IC50 values comparable to the known c-Met inhibitor, cabozantinib. researchgate.net
This comparative data highlights the potential of the broader class of nitrogen-containing fused heterocyclic scaffolds in the development of novel therapeutic agents.
| Compound/Drug | Target/Cell Line | IC50 (µM) |
| Pyrazolopyridine 5a | HepG-2 | 3.42 |
| Pyrazolopyridine 5b | HepG-2 | 3.56 |
| Erlotinib | HepG-2 | 8.19 |
| Pyrazolopyridine 5a | c-Met kinase | 0.00427 |
| Pyrazolopyridine 5b | c-Met kinase | 0.00795 |
| Cabozantinib | c-Met kinase | 0.00538 |
The thiazolo[4,5-d]pyrimidine (B1250722) scaffold, another analogue, has also been investigated for its anticancer properties. The introduction of a chlorine atom at the 7-position of this scaffold was found to increase the cytotoxic activity of these compounds when compared to their 7-oxo counterparts. mdpi.com This demonstrates how modifications to analogous scaffolds can significantly impact biological activity, providing valuable insights for the rational design of more potent this compound derivatives.
Structure Activity Relationship Sar and Structure Biology Correlation Studies of 5 Chloro 2 Methylthiazolo 4,5 B Pyridine Analogs
Influence of Halogenation (e.g., 5-chloro substituent) on Biological Activities
The introduction of a halogen, such as the 5-chloro substituent, on the thiazolo[4,5-b]pyridine (B1357651) ring system can significantly impact the compound's biological activity. Halogenation can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, which in turn affects its interaction with biological targets.
In the context of phosphoinositide 3-kinase (PI3K) inhibitors, the substitution of a 2,4-difluorophenyl sulfonamide with a 2-chloro-4-fluorophenyl sulfonamide in thiazolo[5,4-b]pyridine (B1319707) analogues resulted in a compound with high inhibitory activity. nih.gov This highlights that the specific placement and type of halogen can be finely tuned to optimize potency. The presence of a halogen can also influence the molecule's ability to form specific interactions, such as halogen bonds, with the target protein, further contributing to its biological effect.
Role of Methyl Substituents (e.g., 2-methyl group) in Modulating Activity
The methyl group at the C2 position of the 5-Chloro-2-methylthiazolo[4,5-b]pyridine scaffold also plays a crucial role in modulating its biological activity. Methyl groups can influence a molecule's lipophilicity, steric profile, and metabolic stability.
In studies of related thiazole (B1198619) derivatives, the presence and position of methyl groups have been shown to be critical for activity. For example, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the m,p-dimethyl substitution in the phenyl ring, along with the replacement of a dimethylamino group with a simple methyl group in the thiazole ring, was found to be essential for cytotoxic activity. nih.gov This indicates that the steric bulk and electronic effects of the methyl group can significantly impact the compound's interaction with its biological target.
Effects of Substituents at Fused Ring Positions (e.g., N3, C5, C6)
Modifications at the N3, C5, and C6 positions of the fused thiazolo[4,5-b]pyridine ring system have been explored to develop compounds with improved pharmacological profiles. nih.govresearchgate.net These positions offer opportunities for introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity.
In a study focused on developing anti-inflammatory and antioxidant agents, fused thiazolo[4,5-b]pyridin-2-ones were synthesized and modified at the N3, C5, and C6 positions. nih.govresearchgate.net This work led to the identification of compounds with strong anti-inflammatory action, some even exceeding the activity of the standard drug Ibuprofen. nih.govresearchgate.net For example, the introduction of a propanenitrile or propanoic acid group at the N3 position resulted in potent anti-inflammatory agents. nih.govresearchgate.net
Similarly, modifications at the C5 position have been shown to be crucial for targeting various kinases. nih.gov Functionalization at this position can be used to target the ATP-binding site of enzymes like BCR-ABL, RAF, and VEGFR2. nih.gov The introduction of different functional groups at C5 can lead to altered binding modes and improved inhibitory activity. Likewise, modifications at the C6 position, although less common, have been explored for the development of novel c-KIT inhibitors. nih.gov
Impact of Aromatic and Heteroaromatic Substituents on Efficacy
The introduction of aromatic and heteroaromatic substituents onto the thiazolo[4,5-b]pyridine scaffold is a common strategy to enhance biological efficacy. These substituents can engage in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, with the target protein, thereby improving binding affinity and potency.
In the development of c-KIT inhibitors, the introduction of a 3-(trifluoromethyl)phenyl group at the R1 position of the thiazolo[5,4-b]pyridine scaffold resulted in moderate enzymatic inhibitory activity. nih.gov Further modifications to this phenyl group, such as the addition of a 4-dimethylamino, 4-morpholino, or 4-methylpiperazino moiety, led to a significant enhancement in activity. nih.gov This demonstrates that the nature and substitution pattern of the aromatic ring are critical for optimizing potency.
Similarly, in the design of PI3K inhibitors, a 2-pyridyl substituent attached to the thiazolo[5,4-b]pyridine core was found to be a key structural unit for inhibitory potency. nih.gov Replacement of the pyridyl group with a phenyl group resulted in a significant decrease in activity, highlighting the importance of the heteroaromatic ring for potent inhibition. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming crucial interactions within the enzyme's active site.
Bioisosteric Replacement Strategies and Their Consequences on Potency and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. In the context of thiazolo[4,5-b]pyridine analogs, this approach has been employed to improve potency, selectivity, and pharmacokinetic properties. Thiazolopyridines themselves are considered bioisosteres of purines, which allows them to interact with a wide range of biological targets. dmed.org.ua
One example of bioisosteric replacement involves the substitution of a thiazole moiety with a thiazoline (B8809763) unit. This formal replacement was shown to have a measurable impact on physicochemical parameters such as LogP and water solubility. beilstein-journals.org While a thiazolo[4,5-b]pyridine compound had moderate water solubility, its corresponding 2,3-dihydro nih.govnih.govthiazolo[4,5-b]pyridine analog exhibited higher water solubility and a lower LogP value. beilstein-journals.org Such modifications can be crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Another bioisosteric replacement strategy involves the substitution of a pyridine ring with other aromatic or heteroaromatic systems. As mentioned earlier, replacing a pyridyl group with a phenyl group in a series of PI3K inhibitors led to a significant loss of activity, demonstrating that not all bioisosteric replacements are favorable. nih.gov The choice of bioisostere must be carefully considered to maintain or enhance the desired biological interactions.
Rational Design Principles for Enhanced Biological Effects
The rational design of thiazolo[4,5-b]pyridine analogs with enhanced biological effects relies on a deep understanding of their structure-activity relationships and the molecular interactions with their biological targets. Modern drug design approaches often combine computational methods, such as molecular docking, with synthetic chemistry to create novel compounds with improved potency and selectivity.
Molecular docking studies can provide valuable insights into the binding modes of thiazolo[4,5-b]pyridine derivatives within the active site of a target protein. For instance, docking analysis of a potent PI3K inhibitor revealed that the N-heterocyclic core of the compound was directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov This information can guide the design of new analogs with optimized interactions.
A key principle in the rational design of these compounds is the identification and optimization of pharmacophores, which are the essential structural features required for biological activity. For example, in the design of multitarget anti-HIV molecules, researchers have incorporated a 1,3-thiazolidin-4-one moiety, which is known to be a strong reverse transcriptase inhibitor, into new scaffolds. mdpi.com By combining known pharmacophores and utilizing structure-based design, it is possible to develop novel thiazolo[4,5-b]pyridine derivatives with enhanced therapeutic potential. The concurrent inhibition of multiple targets, such as EGFR and VEGFR-2 in cancer therapy, is another rational design strategy that can lead to synergistic effects and overcome drug resistance. nih.gov
Data Tables
Table 1: Influence of Substituents on the Biological Activity of Thiazolo[4,5-b]pyridine Analogs
| Scaffold Position | Substituent | Biological Target | Observed Effect |
|---|---|---|---|
| C5 | Chloro | Various | Enhanced antiproliferative activity nih.gov |
| C2 | Methyl | Acyl-ACP thioesterase | Modulated inhibitory activity beilstein-journals.org |
| N3 | Propanenitrile | COX-1/COX-2 | Strong anti-inflammatory action nih.govresearchgate.net |
| C5 | Functionalized groups | BCR-ABL, RAF, VEGFR2 | Targeted ATP-binding site nih.gov |
| R1 (Aromatic) | 3-(Trifluoromethyl)phenyl | c-KIT | Moderate inhibitory activity nih.gov |
| R1 (Aromatic) | 4-Morpholinophenyl | c-KIT | Enhanced inhibitory activity nih.gov |
| R (Heteroaromatic) | 2-Pyridyl | PI3K | Potent inhibitory activity nih.gov |
Table 2: Bioisosteric Replacements and Their Effects
| Original Moiety | Bioisosteric Replacement | Effect on Properties |
|---|---|---|
| Thiazole | Thiazoline | Increased water solubility, decreased LogP beilstein-journals.org |
| Pyridyl | Phenyl | Significant decrease in PI3K inhibitory activity nih.gov |
Advanced Research Applications of 5 Chloro 2 Methylthiazolo 4,5 B Pyridine Derivatives
Development of Chemical Probes for Biological Research
Derivatives of the thiazolo[4,a]-pyridine scaffold have been successfully engineered as chemical probes for detecting and imaging biologically significant analytes. A notable example is the development of a fluorescent probe for the detection of zinc ions (Zn²⁺). nih.gov
One such probe, 2-HPTP, which is based on the thiazolo[4,5-b]pyridine (B1357651) framework, demonstrates high selectivity for Zn²⁺ over other common biological cations. nih.gov Upon binding with Zn²⁺, this probe exhibits a significant enhancement in fluorescence, accompanied by a notable red-shift in its emission wavelength. nih.gov This property makes it a valuable tool for monitoring fluctuations in intracellular Zn²⁺ concentrations. nih.gov
The practical utility of these probes has been demonstrated in live-cell imaging experiments, where they have shown good membrane permeability and photostability. nih.gov Furthermore, co-staining experiments have revealed that these probes can selectively accumulate in specific cellular organelles, such as lysosomes, enabling the study of ion concentration changes within these subcellular compartments. nih.gov The application of these probes has also been extended to living organisms, such as the nematode C. elegans, to visualize changes in Zn²⁺ levels in real-time. nih.gov
| Property | Observation |
|---|---|
| Selectivity | High selectivity for Zn²⁺ over other biologically relevant cations. |
| Fluorescence Change | Significant fluorescence enhancement upon binding to Zn²⁺. |
| Emission Shift | A red-shift of 85 nm in the emission wavelength after complexing with Zn²⁺. |
| Detection Limit | 3.48 x 10⁻⁷ M |
| Association Constant | 2.40 x 10⁶ M⁻¹ |
| Biological Application | Demonstrated utility in live-cell imaging and in living organisms (C. elegans). |
Contributions to Materials Science and Optoelectronic Applications
The thiazolo[4,5-b]pyridine core structure and its isomers are being explored for their potential in materials science, particularly in the realm of optoelectronics. While specific research on 5-Chloro-2-methylthiazolo[4,5-b]pyridine derivatives in conductive materials is emerging, related heterocyclic systems have shown promise in devices like organic light-emitting diodes (OLEDs).
For instance, compounds based on the isomeric thiazolo[5,4-d]thiazole (B1587360) scaffold, which shares structural similarities with the thiazolo[4,5-b]pyridine system, have been synthesized and incorporated into OLEDs. rsc.org These molecules can be designed to have a donor-π-acceptor (D–π–A) architecture, where different parts of the molecule are responsible for electron donation and acceptance. This design allows for tuning of the electronic and photophysical properties of the material. rsc.org
In one study, thiazolo[5,4-d]thiazole derivatives featuring a spirobifluorene moiety as the electron donor and the thiazolo[5,4-d]thiazole core as the electron acceptor were synthesized. rsc.org These materials exhibited good thermal stability and desirable photophysical properties, making them suitable for use in optoelectronic devices. When used as host materials in OLEDs, they produced yellowish-green to yellow-green light, demonstrating their potential in the development of novel, fully organic emitters for electroluminescent applications. rsc.org The exploration of such related structures provides a strong rationale for investigating this compound derivatives for similar applications.
Utility as Analytical Reagents
The development of thiazolo[4,5-b]pyridine derivatives as fluorescent probes, as discussed in section 7.1, also highlights their utility as analytical reagents. The high selectivity and sensitivity of these probes for specific ions like Zn²⁺ allow for their use in analytical methods aimed at quantifying these species in biological and environmental samples. nih.gov
The ability of the 2-HPTP probe to detect Zn²⁺ at sub-micromolar concentrations demonstrates its potential as a powerful analytical tool. nih.gov Such reagents can be employed in various analytical techniques, including fluorometric assays, to determine the concentration of the target analyte with a high degree of accuracy. This application is particularly valuable in fields such as clinical diagnostics and environmental monitoring, where the precise measurement of trace metal ions is crucial.
Innovations in Organic Synthesis Methodologies
The growing interest in thiazolo[4,5-b]pyridine derivatives has spurred the development of innovative and efficient synthetic methods for their preparation. One of the significant advancements in this area is the use of solid-phase synthesis techniques to create libraries of these compounds for high-throughput screening. acs.orgnih.govacs.org
A traceless solid-phase synthesis approach has been developed for the preparation of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. acs.orgnih.govacs.org This methodology involves several key steps:
Immobilization: The synthesis begins with the attachment of a cyanocarbonimidodithioate to a solid support, such as a Merrifield resin. acs.org
Thiazole (B1198619) Ring Formation: A Thorpe-Ziegler type cyclization with an α-halo ketone is then carried out to form the thiazole ring on the solid support. acs.orgnih.govacs.org
Pyridine (B92270) Ring Annulation: The pyridine ring is subsequently constructed via a Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, under microwave irradiation conditions. acs.orgnih.govacs.org
Functionalization and Cleavage: The sulfide (B99878) on the thiazole ring is oxidized to a sulfone, which then acts as a leaving group in a nucleophilic substitution reaction with various amines to introduce diversity. The final product is then cleaved from the solid support. acs.orgnih.govacs.org
This solid-phase approach offers several advantages over traditional solution-phase synthesis, including the ease of purification and the ability to rapidly generate a large number of diverse derivatives for biological screening and other applications. acs.org
| Synthetic Strategy | Key Features and Advantages |
|---|---|
| Traceless Solid-Phase Synthesis | - Enables the rapid generation of compound libraries.
|
| Key Reactions | - Thorpe-Ziegler cyclization for thiazole formation.
|
| Enabling Technology | - Use of microwave irradiation to accelerate reactions. |
Conclusion and Outlook for Future Research on 5 Chloro 2 Methylthiazolo 4,5 B Pyridine
Synthesis of Key Findings and Current Understanding
5-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound built upon the thiazolo[4,5-b]pyridine (B1357651) scaffold. This core structure is recognized as a "purine bioisostere," meaning it is structurally similar to purines, which are fundamental components of DNA and RNA. This mimicry allows it and its derivatives to interact with a wide range of biological targets, making the scaffold a subject of significant interest in medicinal chemistry. dmed.org.ua Research has established that the thiazolo[4,5-b]pyridine ring system is a versatile starting point for synthesizing a variety of biologically active molecules. dmed.org.uatandfonline.com
The primary significance of this compound in current research lies in its role as a key intermediate and building block for more complex molecules. Its fused thiazole (B1198619) and pyridine (B92270) rings provide multiple reactive sites that can be modified to develop novel compounds. dmed.org.ua Derivatives of the parent scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. dmed.org.uamdpi.com
Specifically, the thiazolo[4,5-b]pyridine core has been instrumental in the development of potent kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net Derivatives have been synthesized and investigated as inhibitors for several kinases, including phosphoinositide 3-kinase (PI3K), c-KIT, ITK, RAF, and VEGFR2. nih.govmdpi.com For example, specific derivatives have shown nanomolar inhibitory concentrations (IC50) against PI3Kα and have been effective against imatinib-resistant c-KIT mutants, a significant challenge in the treatment of gastrointestinal stromal tumors (GIST). nih.govmdpi.com
Table 1: Summary of Key Research Findings on the Thiazolo[4,5-b]pyridine Scaffold
| Research Area | Key Findings | Citations |
|---|---|---|
| Chemical Identity | A heterocyclic compound featuring a fused thiazole and pyridine ring system; considered a purine (B94841) bioisostere. | dmed.org.ua |
| Synthetic Utility | Serves as a versatile scaffold and synthetic intermediate for creating more complex, polyfunctional molecules. | dmed.org.uatandfonline.com |
| Anticancer Activity | Derivatives act as potent inhibitors of various kinases, including PI3K, c-KIT, ITK, RAF, and VEGFR2. | nih.govresearchgate.netmdpi.com |
| Antimicrobial Activity | Some derivatives exhibit significant activity against pathogenic bacteria and fungi. | mdpi.com |
| Other Activities | The scaffold has been linked to antioxidant and anti-inflammatory properties in various studies. | dmed.org.uaresearchgate.net |
Identification of Remaining Research Gaps and Challenges
Despite the promising bioactivity of its derivatives, research focused specifically on this compound itself is limited. The majority of studies use it as a foundational structure for further chemical modification. A significant gap is the lack of comprehensive biological screening of the unmodified compound. Its intrinsic activity, if any, is not well-documented.
Furthermore, while various synthetic routes to the thiazolo[4,5-b]pyridine core exist, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthesis protocols. researchgate.net Challenges remain in controlling regioselectivity during functionalization and in scaling up production for potential pharmaceutical development.
In the context of its derivatives, several research gaps can be identified:
Mechanism of Action: For many of the reported biological activities, particularly antimicrobial effects, the precise molecular mechanisms of action are not fully elucidated. While some derivatives have been shown to target bacterial enzymes like MurD and DNA gyrase through in silico docking studies, experimental validation is often needed. mdpi.com
In Vivo Efficacy: A large portion of the existing research is based on in vitro enzymatic assays and cell-based studies. nih.govresearchgate.net There is a pressing need for more extensive in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and therapeutic potential of promising derivatives.
Selectivity and Off-Target Effects: As kinase inhibitors, selectivity is crucial to minimize side effects. While some derivatives show reasonable selectivity, comprehensive kinase panel profiling and investigations into off-target effects are required for preclinical candidates. nih.gov
Resistance Mechanisms: For derivatives targeting cancer and infectious diseases, the potential for the development of resistance is a critical and under-explored area.
Potential for Further Academic and Preclinical Development
The thiazolo[4,5-b]pyridine scaffold, with this compound as a key example, holds considerable potential for future research and development. The established importance of this scaffold as a "privileged" structure in medicinal chemistry ensures continued interest.
Academic Development: Future academic research could focus on developing novel synthetic methodologies, including multicomponent and cascade reactions, to build libraries of diverse thiazolo[4,5-b]pyridine derivatives efficiently. dmed.org.uaresearchgate.net Computational and in silico studies, such as QSAR analysis and molecular docking, can guide the rational design of new compounds with enhanced potency and selectivity for specific biological targets. mdpi.comresearchgate.net Further exploration of the structure-activity relationships (SAR) by modifying different positions on the bicyclic ring system is crucial for optimizing lead compounds. nih.govnih.gov
Preclinical Development: The most promising avenue for preclinical development lies in oncology, specifically in the design of next-generation kinase inhibitors. The demonstrated success of derivatives in inhibiting PI3K and drug-resistant c-KIT mutants provides a strong foundation for developing targeted therapies for various cancers. nih.govmdpi.com Future work should prioritize advancing lead compounds, such as the potent c-KIT inhibitor "6r", through rigorous preclinical testing, including animal efficacy models and toxicology studies. nih.gov
Additionally, the antimicrobial potential of this class of compounds warrants further investigation, especially in an era of growing antibiotic resistance. mdpi.com The development of derivatives with potent activity against multidrug-resistant bacterial or fungal strains could lead to new classes of anti-infective agents. The broad biological activity profile suggests that these compounds could also be explored for other therapeutic applications, including antiviral and anti-inflammatory treatments. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-methylthiazolo[4,5-b]pyridine in laboratory settings?
The compound is synthesized via thiazole annulation onto a pyridine scaffold. A key method involves reacting 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol under alkaline conditions (pH 8-9) with sodium carbonate at 80–100°C. Reaction optimization includes solvent selection (e.g., DMF or ethanol) and purification via column chromatography . Alternative routes employ palladium-catalyzed cross-couplings for late-stage functionalization .
Q. How is structural confirmation achieved for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton/carbon environments and regiochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹). Mass spectrometry validates molecular weight (184.65 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .
Q. What biological activities are associated with this compound?
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal effects via membrane disruption. It also exhibits kinase inhibition potential (e.g., PI3K) and has been screened in cancer cell viability assays (e.g., MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the compound’s bioactivity across studies?
Discrepancies are addressed through standardized assays (e.g., CLSI guidelines for antimicrobial testing) and controlled cell culture conditions. Structure-activity relationship (SAR) studies comparing halogen-substituted analogs (e.g., Br vs. Cl at position 5) clarify pharmacophore requirements. Dose-response validation across multiple cell lines reduces false positives .
Q. What strategies improve regioselective functionalization of the thiazolo[4,5-b]pyridine core?
Directed ortho-metalation using TMPMgCl·LiCl enables selective C–H activation at position 7. Computational modeling (DFT at B3LYP/6-31G* level) predicts electronic effects of substituents. Flow chemistry with immobilized catalysts (e.g., Pd/C) enhances control over reaction kinetics .
Q. Which computational tools aid in designing derivatives with enhanced pharmacokinetic properties?
Molecular docking (AutoDock Vina) predicts binding modes with targets like PI3Kγ. Quantitative SAR (QSAR) models optimize logP and polar surface area for blood-brain barrier penetration. Retrosynthetic algorithms (e.g., Reaxys, Pistachio) propose feasible routes for novel analogs .
Q. How are catalytic systems optimized for large-scale synthesis while maintaining purity?
Palladium catalysts (e.g., Pd(OAc)₂ at 0.1–0.5 mol%) with phosphine ligands (e.g., Xantphos) improve turnover. Solvent screening (toluene/water biphasic systems) reduces side reactions. Process Analytical Technology (PAT) monitors reaction progress in real-time via in-line spectroscopy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
